N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic organic compound belonging to the class of acetamides and pyrimidine derivatives. This compound features a complex structure that includes a bromophenyl group, a fluorophenyl group, and a methylpyrimidinyl moiety, linked through an acetamide functional group. Its unique structural characteristics suggest potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is available from specialized chemical supply companies and is often utilized in research settings for its potential therapeutic properties.
N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is classified as:
The synthesis of N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multiple reaction steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Advanced techniques like continuous flow reactors may also be employed for industrial-scale synthesis.
The molecular structure of N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C18H17BrF N3O2 |
Molecular Weight | 392.25 g/mol |
InChI | InChI=1S/C18H17BrF N3O2 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)N(C)C(C)OC2=NC(=NC=C2C)C(F)=C(C)C |
This structure indicates various functional groups that contribute to its chemical reactivity and biological activity.
N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can participate in several chemical reactions:
The specific conditions for these reactions vary depending on the desired outcome and the nature of the substituents involved.
The mechanism of action of N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is hypothesized to involve its interaction with specific biological targets such as enzymes or receptors:
N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: